

# physical properties of 2,4,4-Trimethylpentan-1-ol

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## Compound of Interest

Compound Name: **2,4,4-Trimethylpentan-1-ol**

Cat. No.: **B059085**

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An In-Depth Technical Guide to the Physical Properties of **2,4,4-Trimethylpentan-1-ol**

## Introduction

**2,4,4-Trimethylpentan-1-ol** (CAS No: 16325-63-6) is a branched-chain primary alcohol that serves as a key intermediate and solvent in various chemical applications.<sup>[1]</sup> As an isomer of octanol, its unique structural arrangement, featuring a bulky trimethylpentyl group, imparts specific physical and chemical characteristics that are critical for its use in research and industrial settings. This guide provides a comprehensive overview of the core physical properties of **2,4,4-Trimethylpentan-1-ol**, intended for researchers, chemists, and professionals in drug development. The document delves into its chemical identity, macroscopic and optical properties, solubility, and the experimental methodologies for their determination, ensuring a blend of technical data and practical insight.

## Chemical and Molecular Identity

The foundational step in understanding any chemical compound is to establish its precise molecular identity. This information governs its stoichiometry, reactivity, and interactions. **2,4,4-Trimethylpentan-1-ol** is an acyclic alcohol with the chemical formula C8H18O.<sup>[2][3]</sup>

- IUPAC Name: **2,4,4-trimethylpentan-1-ol**<sup>[4]</sup>
- CAS Registry Number: 16325-63-6<sup>[4]</sup>
- Molecular Formula: C8H18O<sup>[2][3]</sup>

- Molecular Weight: 130.23 g/mol [2][4]
- SMILES: CC(CC(C)(C)C)CO[4][5]
- InChI Key: ZNRVRWHPZZOTIE-UHFFFAOYSA-N[3][4]

The structural arrangement is crucial for its physical properties. The presence of a hydroxyl (-OH) group provides polarity and hydrogen bonding capability, while the branched alkyl chain creates steric hindrance and contributes to its hydrophobic character.

Caption: Molecular structure of **2,4,4-Trimethylpentan-1-ol**.

## Core Physical Properties

The physical properties of a compound are the macroscopic manifestations of its molecular structure and intermolecular forces. For **2,4,4-Trimethylpentan-1-ol**, these properties are essential for its handling, storage, and application.

## Summary of Physical Data

The following table consolidates the key quantitative physical properties of **2,4,4-Trimethylpentan-1-ol** for easy reference.

| Property                              | Value   | Source(s) |
|---------------------------------------|---|-----------|
| Appearance                            | Colorless Liquid  | [6]       |
| Molecular Weight                      | 130.23 g/mol  | [2][4]    |
| Boiling Point                         | 168-169 °C (at 740 mmHg)[1];<br>169.3 °C (at 760 mmHg)[7] | [1][7]    |
| Melting Point                         | -61.15 °C (estimate)                                      | [7]       |
| Density                               | 0.818 g/mL (at 25 °C)[1]; 0.821 g/mL[7]                   | [1][7]    |
| Flash Point                           | 60 °C (closed cup)  | [1][7]    |
| Refractive Index (n <sub>20/D</sub> ) | 1.427   | [1][7][8] |
| Vapor Pressure                        | 0.502 mmHg (at 25 °C)                                     | [7]       |
| LogP (Octanol/Water)                  | 2.051 - 2.4   | [4][7]    |

## Macroscopic and Thermal Properties

**Density:** With a density of approximately 0.818 g/mL at 25 °C, **2,4,4-Trimethylpentan-1-ol** is less dense than water.[1] This is typical for an eight-carbon alcohol.

**Boiling Point:** The boiling point is reported to be in the range of 168-169.3 °C at atmospheric pressure.[1][7] This relatively high boiling point, compared to its non-polar alkane analogue (2,2,4-trimethylpentane, bp 98-99 °C), is a direct consequence of the hydrogen bonding enabled by the hydroxyl group, which requires more energy to overcome during the liquid-to-gas phase transition.[9]

**Melting Point:** The estimated melting point is -61.15 °C.[7] The branching in its structure disrupts efficient crystal lattice packing, leading to a lower melting point than a linear C<sub>8</sub> alcohol.

**Flash Point:** The flash point is 60 °C (closed cup), classifying it as a flammable liquid.[1][7] This temperature is the lowest at which the liquid can form an ignitable mixture with air. Safety protocols must account for this property.[10]

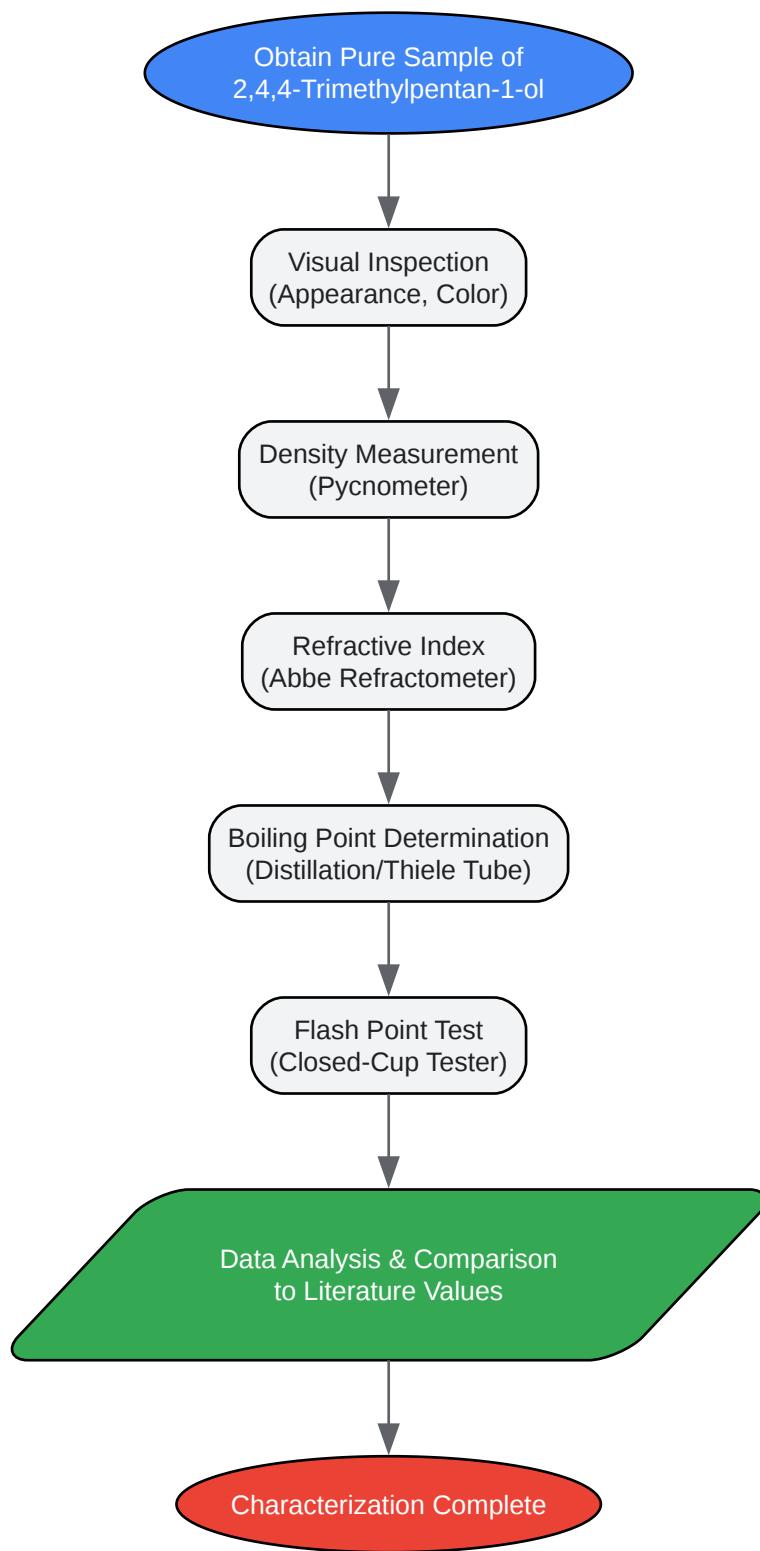
## Optical and Solubility Properties

Refractive Index: The refractive index, a measure of how light propagates through the substance, is consistently reported as 1.427 at 20 °C for the sodium D-line.[\[1\]](#)[\[7\]](#) This value is a useful constant for identity and purity checks.

Solubility: Due to the competing characteristics of its polar hydroxyl head and large, non-polar alkyl tail, **2,4,4-Trimethylpentan-1-ol** exhibits limited solubility in water but is soluble in most organic solvents.[\[2\]](#)[\[6\]](#) This amphiphilic nature is exploited in applications requiring miscibility with both polar and non-polar substances. The octanol-water partition coefficient (LogP) is estimated to be between 2.0 and 2.4, indicating a preference for non-polar (lipophilic) environments.[\[4\]](#)[\[7\]](#)

## Experimental Determination of Properties

To ensure data integrity, physical properties must be determined using standardized, validated protocols. The choice of methodology is guided by the property being measured and the required precision.



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Caption: A logical workflow for the physical characterization of a liquid chemical.

## Protocol: Boiling Point Determination by Distillation

**Causality:** This method is chosen for its accuracy and ability to purify the sample simultaneously. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

**Methodology:**

- **Apparatus Setup:** Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
- **Sample Preparation:** Place approximately 20-30 mL of **2,4,4-Trimethylpentan-1-ol** and a few boiling chips into the round-bottom flask to ensure smooth boiling.
- **Thermometer Placement:** Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
- **Heating:** Gently heat the flask using a heating mantle.
- **Data Collection:** Record the temperature when the first drop of distillate is collected in the receiving flask. Continue heating and record the temperature range over which the bulk of the material distills. For a pure substance, this range should be narrow (1-2 °C).
- **Pressure Correction:** Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction must be applied to the observed boiling point.

## Protocol: Refractive Index Measurement

**Causality:** The refractive index is a highly precise physical constant sensitive to purity. An Abbe refractometer is the standard instrument due to its high accuracy and ease of use.

**Methodology:**

- **Instrument Calibration:** Turn on the refractometer's light source and circulate water from a constant temperature bath set to 20.0 °C through the prisms. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

- Sample Application: Open the hinged prisms of the refractometer. Using a clean pipette, place 2-3 drops of **2,4,4-Trimethylpentan-1-ol** onto the surface of the lower prism.
- Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Sharpen the dividing line between the fields using the dispersion compensator.
- Reading: Adjust the main knob to center the sharp dividing line on the crosshairs in the eyepiece.
- Data Recording: Press the "Read" button or look at the scale to obtain the refractive index value. Repeat the measurement 2-3 times, cleaning the prisms with a suitable solvent (like ethanol or acetone) and drying them between each measurement, to ensure reproducibility.

## Safety and Handling

**2,4,4-Trimethylpentan-1-ol** is classified as a flammable liquid and vapor.[4][10] Standard safety precautions are mandatory.

- Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
- First Aid: In case of skin contact, rinse the skin with water.[10] For eye contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air.[11][12]

## Conclusion

The physical properties of **2,4,4-Trimethylpentan-1-ol** are a direct reflection of its unique branched molecular structure. Its high boiling point is attributable to hydrogen bonding, while its solubility profile demonstrates a balance between polar and non-polar characteristics. Key identifiers such as its density and refractive index serve as reliable metrics for purity and identity confirmation. A thorough understanding of these properties, validated through precise

experimental protocols, is essential for the safe and effective application of this compound in scientific and industrial endeavors.

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